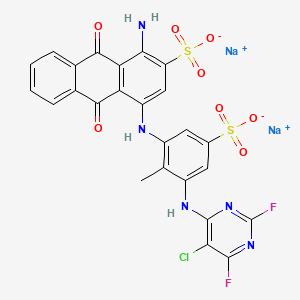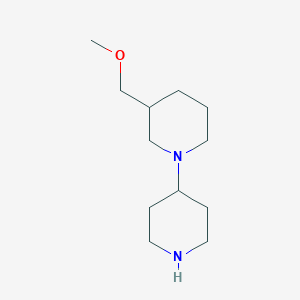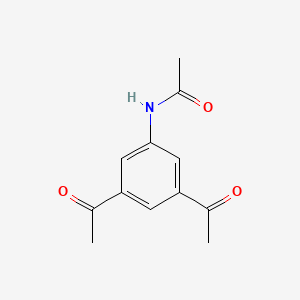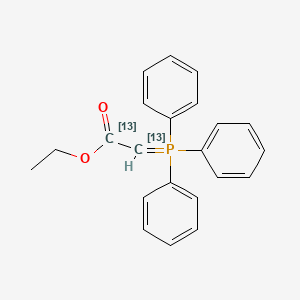
(Carbethoxymethylene)triphenylphosphorane-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carbetoxymethylene)triphenylphosphorane-13C2 is an organophosphorus compound with the chemical formula C20^13C2H21O2P. It is a white solid that is soluble in organic solvents. This compound is a labeled version of (Carbethoxymethylene)triphenylphosphorane, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used as a reagent in organic synthesis, particularly in the Wittig and Horner-Wadsworth-Emmons reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Carbetoxymethylene)triphenylphosphorane-13C2 can be synthesized through a multi-step reaction. The process typically involves the reaction of triphenylphosphine with ethyl bromoacetate to form a phosphonium salt. This salt is then treated with a base, such as sodium carbonate, to yield the final product .
Industrial Production Methods
While specific industrial production methods for (Carbetoxymethylene)triphenylphosphorane-13C2 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Carbetoxymethylene)triphenylphosphorane-13C2 primarily undergoes carbon-carbon bond formation reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions . These reactions are used to convert carbonyl compounds into alkenes.
Common Reagents and Conditions
Wittig Reaction: Involves the use of aldehydes or ketones as reactants, with the reaction typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Horner-Wadsworth-Emmons Reaction: Utilizes phosphonate esters and aldehydes, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions are alkenes, which are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
(Carbetoxymethylene)triphenylphosphorane-13C2 has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Carbetoxymethylene)triphenylphosphorane-13C2 involves its role as a nucleophile in carbon-carbon bond formation reactions. In the Wittig reaction, the compound reacts with carbonyl compounds to form an alkene and a triphenylphosphine oxide byproduct. In the Horner-Wadsworth-Emmons reaction, it reacts with aldehydes to form alkenes, with the formation of a phosphonate ester byproduct .
Comparison with Similar Compounds
Similar Compounds
(Carbomethoxymethylene)triphenylphosphorane: Similar in structure but contains a methoxy group instead of an ethoxy group.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another variant with slight differences in the substituent groups.
Uniqueness
(Carbetoxymethylene)triphenylphosphorane-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it particularly useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C22H21O2P |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3/i18+1,22+1 |
InChI Key |
IIHPVYJPDKJYOU-DRHVNQJJSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


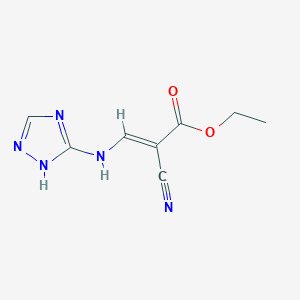
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
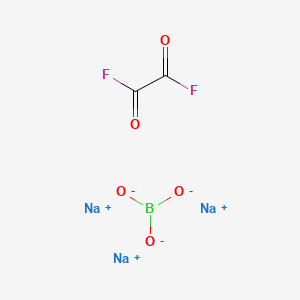
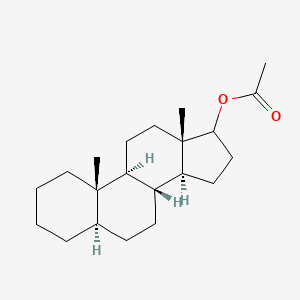
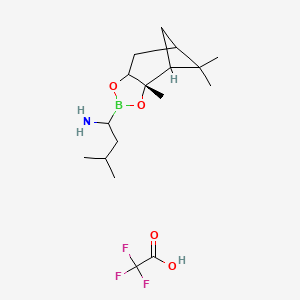
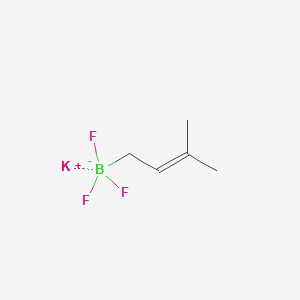
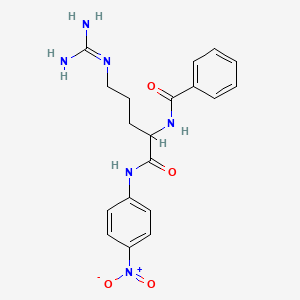
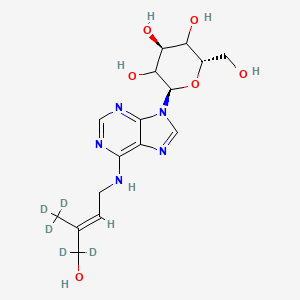
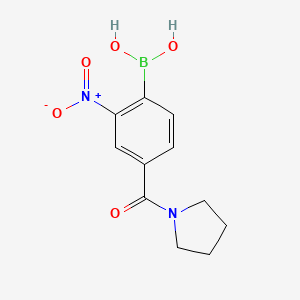

![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
